6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Overview
Description
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H5BrFNS. It has a molecular weight of 246.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3
. This indicates the presence of bromine, fluorine, sulfur, and nitrogen atoms in the compound, along with carbon and hydrogen. Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 246.1 .Scientific Research Applications
Anaerobic Biodegradation and Detection
Anaerobic biodegradation of aromatic compounds can lead to the formation of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole as a part of the degradation pathway. Londry and Fedorak (1993) elucidated the anaerobic degradation pathway of m-cresol, indicating the formation of various fluorinated and brominated intermediates, including compounds structurally similar to this compound. Their research highlighted the microbial conversion of these compounds into methane, showing the significance of these compounds in environmental bioremediation processes (Londry & Fedorak, 1993).
Structural and Biological Importance
Bhat and Belagali (2020) emphasized the critical role of the benzothiazole structure in medicinal chemistry, stating that the unique methine center in the thiazole ring makes benzothiazole derivatives, including this compound, vital in various pharmacological applications. Despite the exclusion of drug use and dosage information, the study underlines the broad spectrum of biological activities that compounds with the benzothiazole structure can possess, including anti-viral, anti-microbial, and anti-tumor properties (Bhat & Belagali, 2020).
Environmental Monitoring and Analysis
Speltini et al. (2016) developed a novel method for the extraction and determination of benzothiazole compounds, including this compound, from soil samples. This research is pivotal for environmental monitoring, offering insights into the presence and quantification of benzothiazole derivatives in the environment (Speltini et al., 2016).
Industrial and Wastewater Implications
Reemtsma et al. (1995) identified benzothiazole compounds as degradation products of fungicides in industrial wastewater. Their study provides valuable information on the persistence and potential environmental impact of benzothiazole derivatives, including this compound, in industrial settings (Reemtsma et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHPBPSYPUGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2S1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427433-65-5 | |
Record name | 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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